2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and two chlorine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized forms of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Scientific Research Applications
2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Used in the development of advanced materials due to its unique structural properties.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- 3,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
- 2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzeneacetamide
Uniqueness
2,5-Dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C13H9Cl2N5O2S |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-9-4-5-12(15)13(6-9)23(21,22)17-10-2-1-3-11(7-10)20-8-16-18-19-20/h1-8,17H |
InChI Key |
KEBBNEXYBVFSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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